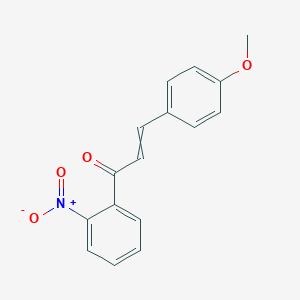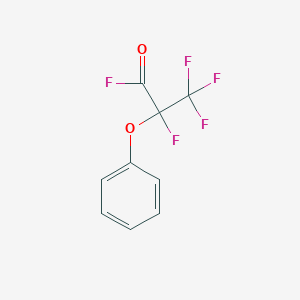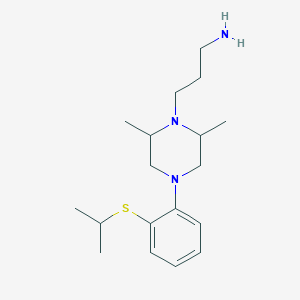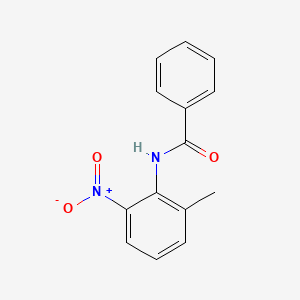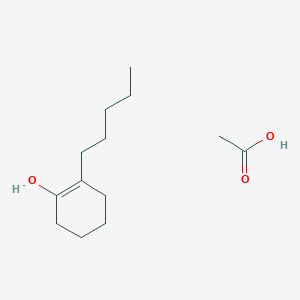
Acetic acid;2-pentylcyclohexen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;2-pentylcyclohexen-1-ol is a chemical compound that combines the properties of acetic acid and 2-pentylcyclohexen-1-ol Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar 2-pentylcyclohexen-1-ol is an organic compound with a cyclohexene ring substituted with a pentyl group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-pentylcyclohexen-1-ol can be achieved through several methods. One common approach involves the esterification of acetic acid with 2-pentylcyclohexen-1-ol under acidic conditions. This reaction typically requires a strong acid catalyst, such as sulfuric acid or phosphoric acid, to facilitate the formation of the ester bond. The reaction is carried out by mixing acetic acid and 2-pentylcyclohexen-1-ol in the presence of the acid catalyst and heating the mixture to promote the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the continuous esterification process, where the reactants are continuously fed into a reactor containing the acid catalyst. The reaction mixture is then heated and the product is continuously removed, allowing for a steady production of the compound. This method ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Acetic acid;2-pentylcyclohexen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in 2-pentylcyclohexen-1-ol can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can undergo reduction reactions to convert the carboxylic acid group to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
Acetic acid;2-pentylcyclohexen-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of acetic acid;2-pentylcyclohexen-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group in 2-pentylcyclohexen-1-ol can form hydrogen bonds with biological molecules, affecting their structure and function. The carboxylic acid group in acetic acid can participate in acid-base reactions, influencing the pH and chemical environment. These interactions can lead to various biological effects, depending on the specific context and application.
類似化合物との比較
Acetic acid;2-pentylcyclohexen-1-ol can be compared with other similar compounds, such as:
Acetic acid;2-hexylcyclohexen-1-ol: Similar structure but with a hexyl group instead of a pentyl group.
Acetic acid;2-pentylcyclohexanol: Similar structure but with a saturated cyclohexane ring instead of a cyclohexene ring.
Acetic acid;2-pentylphenol: Similar structure but with a phenol ring instead of a cyclohexene ring.
These compounds share some chemical properties but differ in their reactivity and applications due to the variations in their structures.
特性
CAS番号 |
73746-55-1 |
|---|---|
分子式 |
C13H24O3 |
分子量 |
228.33 g/mol |
IUPAC名 |
acetic acid;2-pentylcyclohexen-1-ol |
InChI |
InChI=1S/C11H20O.C2H4O2/c1-2-3-4-7-10-8-5-6-9-11(10)12;1-2(3)4/h12H,2-9H2,1H3;1H3,(H,3,4) |
InChIキー |
HCKZJDNAFPMFSH-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=C(CCCC1)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-but-2-enedioic acid;1-[4-(4-chlorophenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]-4-methylpiperazine](/img/structure/B14438996.png)
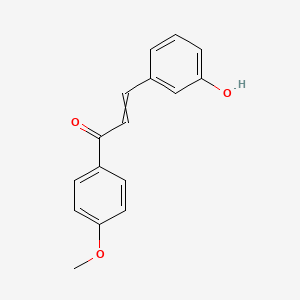
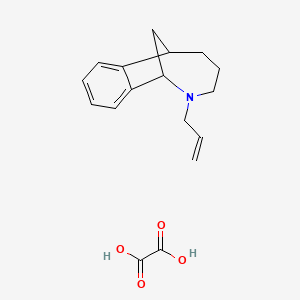
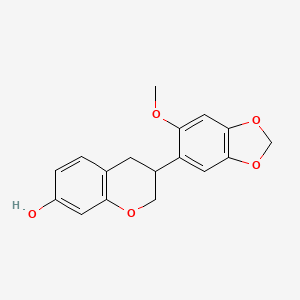
![2-Benzylidene-5-[(4-methylphenyl)methyl]cyclopentan-1-one](/img/structure/B14439030.png)

